

Application Notes and Protocols for Itacnosertib in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Itacnosertib*

Cat. No.: *B608145*

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These application notes provide a comprehensive overview of the preclinical use of **Itacnosertib** (also known as ON 123300 or TP-0184) in mouse xenograft models of Acute Myeloid Leukemia (AML). The protocols outlined below are based on publicly available data and are intended to serve as a guide for researchers designing in vivo efficacy studies.

Mechanism of Action

Itacnosertib is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both FMS-like tyrosine kinase 3 (FLT3) and Activin A receptor type 1 (ACVR1, also known as ALK2).[1] It also exhibits inhibitory activity against JAK2.[2] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis. By inhibiting FLT3, **Itacnosertib** blocks downstream signaling pathways, including STAT5, AKT, and MAPK, leading to reduced proliferation and increased apoptosis of leukemia cells. The inhibition of ACVR1, a member of the TGF- β superfamily, represents a novel approach to overcoming resistance to FLT3 inhibitors.[3]

Data Presentation: In Vivo Efficacy of Itacnosertib

The following tables summarize the reported in vivo efficacy of **Itacnosertib** in various AML mouse xenograft models.

Cell Line-Derived Xenograft Model					
Cell Line	Mouse Strain	Dosage	Administration Route	Dosing Schedule	Reported Outcome
FLT3-ITD AML Cells	NSG	50-200 mg/kg	Oral	3 times per week	Significantly reduced leukemia burden and prolonged survival (median survival increased from 18 to 32 days).[1]
MOLM-13	-	50-200 mg/kg	Oral	Once weekly for 5-6 weeks	Inhibited leukemia growth and prolonged mouse survival.[2]

Patient-Derived Xenograft (PDX) Model				
Tumor Type	Mouse Strain	Dosage	Administration Route	Reported Outcome
FLT3-mutated AML	-	200 mg/kg	Oral	Extended survival from 100 to 183 days.[1]

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model of FLT3-ITD AML

This protocol describes the establishment of a subcutaneous xenograft model using an FLT3-ITD positive AML cell line, such as MOLM-13 or MV4-11.

Materials:

- FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)
- Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- **Itacnosertib** (TP-0184)
- Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Gavage needles
- Calipers

Procedure:

- **Cell Culture:** Culture AML cells according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase.
- **Cell Preparation:** Harvest cells and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 5×10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to improve tumor take rate.

- Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare the **Itacnosertib** formulation. A suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. The final concentration of **Itacnosertib** should be calculated based on the desired dosage and the average weight of the mice.
 - Administer **Itacnosertib** or vehicle to the respective groups via oral gavage according to the dosing schedule (e.g., 50-200 mg/kg, 3 times per week).
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored as a secondary endpoint.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo effect of **Itacnosertib** on downstream signaling pathways (e.g., by Western blot for p-FLT3 and p-STAT5).

Protocol 2: Patient-Derived Xenograft (PDX) Model of AML

This protocol outlines the general steps for establishing a PDX model from primary AML patient samples.

Materials:

- Primary AML patient bone marrow or peripheral blood mononuclear cells

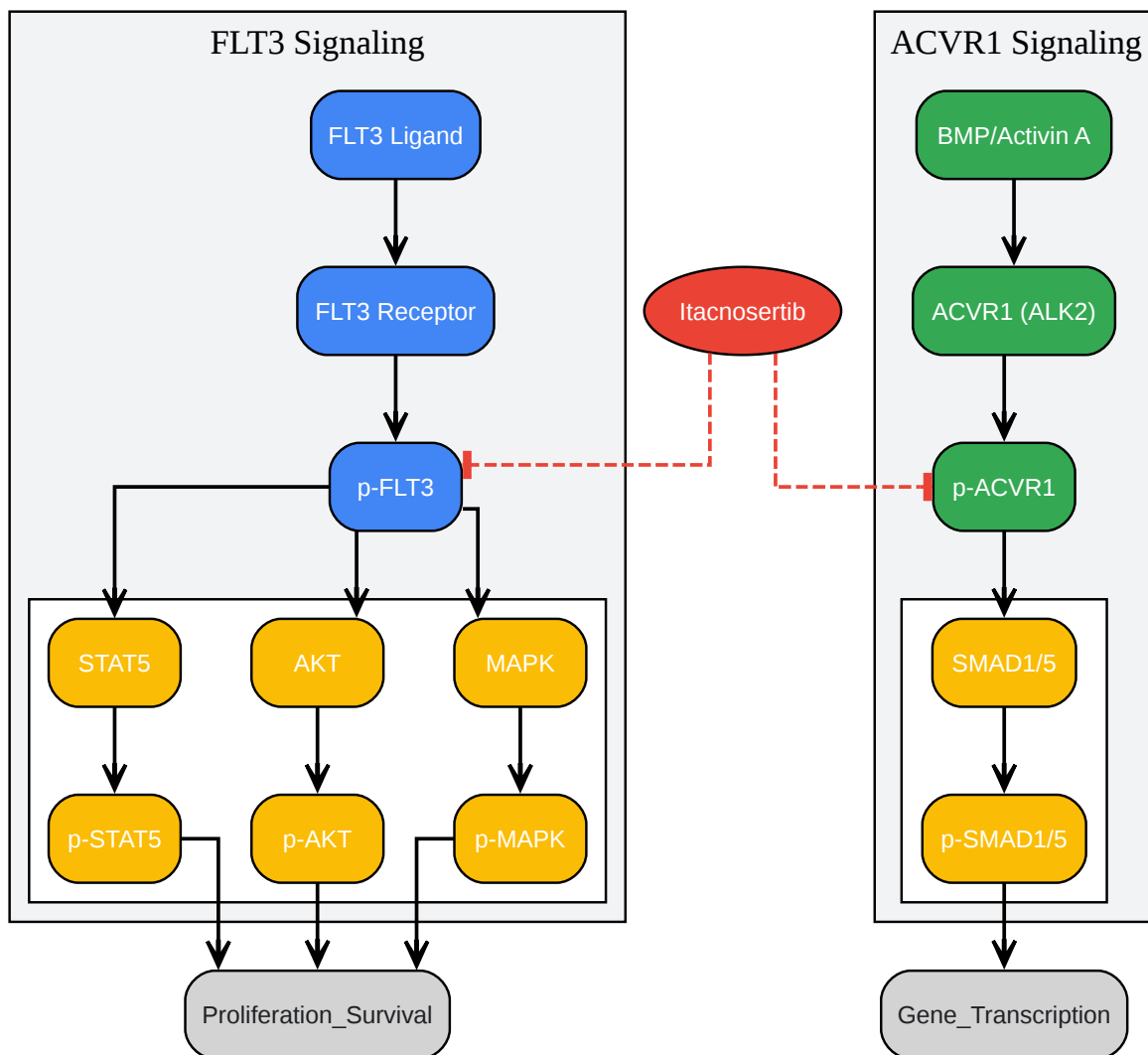
- Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
- Ficoll-Paque for mononuclear cell isolation
- PBS, sterile
- Red blood cell lysis buffer
- **Itacnosertib** (TP-0184)
- Vehicle for oral gavage

Procedure:

- **Sample Processing:** Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
- **Cell Implantation:** Resuspend the isolated AML blasts in sterile PBS. Intravenously inject $1-10 \times 10^6$ viable cells into sublethally irradiated (optional) NSG mice.
- **Engraftment Monitoring:** Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry. Engraftment is typically confirmed when human CD45+ cells reach >1% in the peripheral blood.
- **Expansion:** Once engraftment is established, bone marrow from the primary recipient mouse can be harvested and serially transplanted into secondary recipient mice to expand the PDX model.
- **Treatment Study:** Once a cohort of mice with established engraftment is available, randomize them into treatment and control groups.
- **Drug Administration and Efficacy Evaluation:** Prepare and administer **Itacnosertib** as described in Protocol 1. The primary endpoint in systemic disease models like AML PDX is often survival. The leukemia burden in bone marrow, spleen, and peripheral blood can also be assessed at the end of the study by flow cytometry for human CD45+ cells.

Visualizations

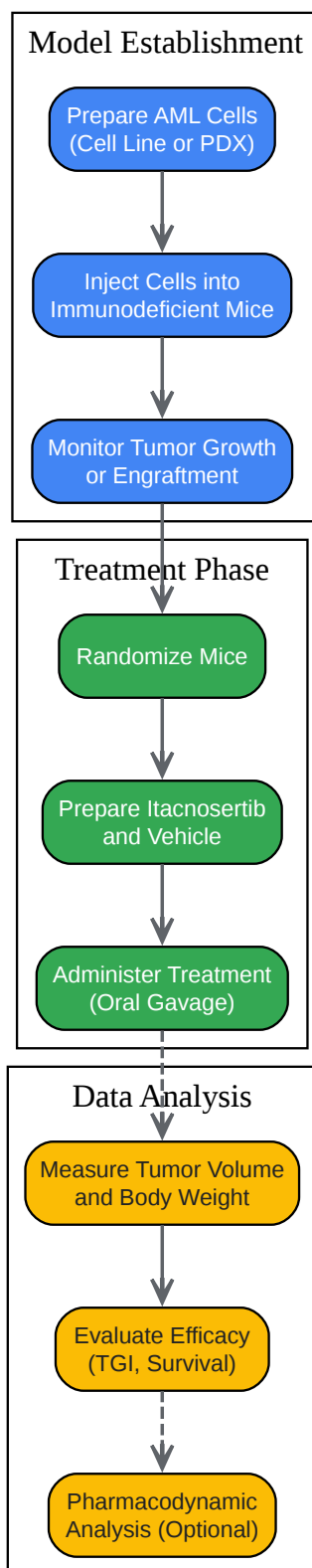
Signaling Pathway Diagrams



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Caption: **Itacnosertib** inhibits FLT3 and ACVR1 signaling pathways.

Experimental Workflow Diagram



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Caption: Workflow for **Itacnosertib** efficacy testing in mouse xenografts.

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